![molecular formula C26H27ClN4O2 B7852648 (S)-N-(1-(4-(5-氯-2-氧代-2,3-二氢-1H-苯并[d]咪唑-1-基)哌啶-1-基)丙-2-基)-2-萘酰胺](/img/structure/B7852648.png)
(S)-N-(1-(4-(5-氯-2-氧代-2,3-二氢-1H-苯并[d]咪唑-1-基)哌啶-1-基)丙-2-基)-2-萘酰胺
描述
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide is a useful research compound. Its molecular formula is C26H27ClN4O2 and its molecular weight is 463.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 在中性粒细胞中的抑制
Tsai 等人 (2013) 的一项研究发现,该化合物与其他化合物一起抑制了大鼠中性粒细胞中活性氧物质的产生。它还影响了磷脂酶 D1 与各种蛋白质的相互作用,并抑制了中性粒细胞中的膜募集。这表明其在调节免疫反应中的潜在作用 (Ya-Ru Tsai 等人,2013).
2. 在药物降解中的作用
Mutha 等人 (2019) 在识别胃动力药多潘立酮的降解产物时讨论了该化合物。这项研究对于了解药物的稳定性和潜在降解途径至关重要 (V. Mutha 等人,2019).
3. 抗增殖活性
谢皓宇 (2010) 的研究重点是合成该化合物的衍生物并评估其对癌细胞系的抗增殖活性。这表明其在癌症研究和治疗中的潜在用途 (谢皓宇,2010).
4. 抗癌剂合成
Rashid 等人 (2012) 将该化合物包含在具有潜在抗癌剂作用的苯并咪唑的合成中。这强调了其在开发新治疗剂中的作用 (M. Rashid 等人,2012).
5. 药物盐中的酰胺官能团
Sridhar (2021) 的一项研究检查了多潘立酮盐(包括该化合物)中酰胺官能团的氢键特征。这项研究提供了对药物盐的分子相互作用和稳定性的见解 (B. Sridhar,2021).
作用机制
VU0155069, also known as (S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide, is a potent and selective inhibitor of phospholipase D1 (PLD1). This compound has been studied for its effects on various cellular processes and diseases, including cancer and sepsis .
Target of Action
VU0155069 primarily targets Phospholipase D1 (PLD1) . PLD1 is an enzyme that plays a crucial role in lipid metabolism and cell signaling. It is involved in various physiological processes, including membrane trafficking, cytoskeletal reorganization, and cell migration .
Mode of Action
VU0155069 acts as a selective inhibitor of PLD1 . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phosphatidylcholine, a critical step in the production of the signaling molecule phosphatidic acid .
Biochemical Pathways
By inhibiting PLD1, VU0155069 affects several biochemical pathways. It disrupts phosphatidic acid production, which in turn can influence downstream signaling pathways involved in cell migration and proliferation . This disruption can lead to reduced migration of cancer cells .
Result of Action
VU0155069 has been shown to inhibit the invasive migration of several cancer cell lines . Additionally, it has been reported to enhance survival rate in sepsis models by inhibiting lung inflammation, leukocyte apoptosis, and the production of proinflammatory cytokines .
Action Environment
The efficacy and stability of VU0155069 can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the compound’s solubility and therefore its bioavailability
生化分析
Biochemical Properties
VU0155069 interacts with the enzyme PLD1, inhibiting its activity . The IC50 values for PLD1 and PLD2 are 46 nM and 933 nM respectively, indicating a strong selectivity for PLD1 . This interaction with PLD1 plays a crucial role in the biochemical reactions involving VU0155069 .
Cellular Effects
VU0155069 has been shown to have significant effects on various types of cells and cellular processes. It strongly inhibits the invasive migration of several cancer cell lines . In addition, VU0155069 has been found to enhance survival rate in cecal ligation and puncture (CLP)-induced sepsis by inhibiting lung inflammation, leukocyte apoptosis, and the production of proinflammatory cytokines, especially IL-1β .
Molecular Mechanism
The molecular mechanism of VU0155069 involves its interaction with PLD1, leading to the inhibition of this enzyme . This inhibition does not affect LPS-induced activation of signaling molecules such as MAPK, Akt, NF-κB, and NLRP3 expression . VU0155069 indirectly inhibited caspase-1 activity caused by LPS + nigericin in bone marrow-derived macrophages (BMDMs) independent of PLD1 activity .
Temporal Effects in Laboratory Settings
It has been demonstrated that VU0155069 can enhance survival rate in CLP-induced sepsis, suggesting potential long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects of VU0155069 in animal models have not been detailed in the available literature, it has been reported that VU0155069 enhances survival rate in CLP-induced sepsis , indicating potential dosage-dependent effects.
Metabolic Pathways
Given its role as a PLD1 inhibitor, it is likely that VU0155069 is involved in pathways related to phospholipid metabolism .
Transport and Distribution
Given its role as a PLD1 inhibitor, it may interact with transporters or binding proteins associated with phospholipid metabolism .
Subcellular Localization
Given its role as a PLD1 inhibitor, it is likely that VU0155069 is localized to areas of the cell where PLD1 is active .
属性
IUPAC Name |
N-[(2S)-1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIMIUYGTDAQOX-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



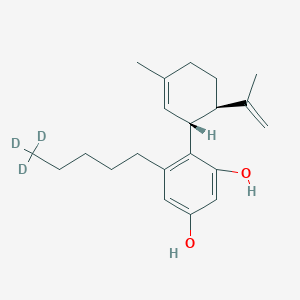
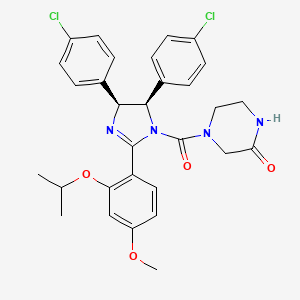
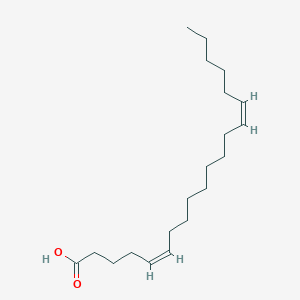
![Methyl 3-[[2-[4-(2-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate](/img/structure/B7852597.png)
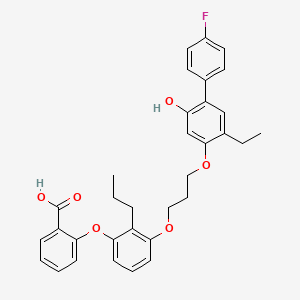
![4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B7852609.png)
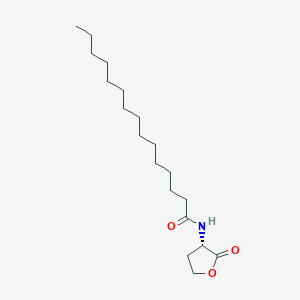
![5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)aMino]dodecanoate](/img/structure/B7852637.png)
![2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole](/img/structure/B7852655.png)

![(E)-oxido-pyrrolidin-1-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B7852663.png)

![5-[(Z)-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B7852672.png)
